molecular formula C9H8FN3O B1344683 [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine CAS No. 919017-55-3

[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine

Cat. No.: B1344683
CAS No.: 919017-55-3
M. Wt: 193.18 g/mol
InChI Key: RMGPTFMTLZSYSG-UHFFFAOYSA-N
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Description

[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine ( 919017-55-3) is a fluorinated oxadiazole derivative of significant interest in scientific research and development. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry, substituted with a 2-fluorophenyl group and a methanamine moiety. With a molecular formula of C9H8FN3O and a molecular weight of 193.18 g/mol, it serves as a versatile building block for the synthesis of more complex molecules . In research settings, this compound has been investigated for a range of potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its mechanism of action is believed to involve interaction with specific enzymatic targets and biomolecular pathways, potentially through binding to enzymes or receptors and modulating their activity . The presence of the fluorine atom, a common bioisostere, can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable structure-activity relationship (SAR) tool . The primary research applications for this compound span multiple disciplines. In chemistry, it is employed as a key intermediate for constructing novel chemical entities and advanced materials. In biology and medicine, it is explored for its potential therapeutic applications in the development of new pharmaceuticals and as a probe for understanding biological processes . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, and it is not for human or veterinary use.

Properties

IUPAC Name

[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-7-4-2-1-3-6(7)9-12-8(5-11)14-13-9/h1-4H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGPTFMTLZSYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,2,4-Oxadiazole Ring

The core 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions involving amidoxime intermediates and appropriate carbonyl-containing precursors. The general approach includes:

  • Amidoxime Preparation: Starting from 2-fluorobenzonitrile, hydroxylamine is reacted to form the corresponding amidoxime intermediate.
  • Cyclization: The amidoxime undergoes cyclization with formic acid derivatives or carboxylic acid derivatives under controlled heating to form the 1,2,4-oxadiazole ring.

This method is consistent with the synthesis of structurally similar oxadiazole derivatives, where the electron-withdrawing fluorine substituent on the phenyl ring stabilizes intermediates and influences reaction kinetics.

Introduction of the Methanamine Group

The methanamine substituent at the 5-position of the oxadiazole ring is introduced either by:

  • Direct amination of the oxadiazole intermediate using amine sources under catalytic conditions.
  • Reduction of suitable oxadiazole precursors bearing nitro or other reducible groups to the corresponding amine.

Catalytic and Reaction Conditions

  • Catalysts: Palladium on carbon (Pd/C) is commonly used in reduction steps, especially when converting oxadiazole derivatives to amidines or amines.
  • Solvents: Ethanol, dimethyl sulfoxide (DMSO), and polar aprotic solvents like dimethylformamide (DMF) are employed to optimize solubility and reaction rates.
  • Temperature: Reflux conditions (around 60–80 °C) are typical for cyclization and reduction steps.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.

Industrial Production Considerations

Industrial synthesis adapts laboratory methods with optimizations for scale, cost, and environmental impact:

  • Process Optimization: Control of temperature, pressure, and catalyst loading to maximize yield and purity.
  • Green Chemistry: Use of microwave-assisted synthesis and mechanochemical methods to reduce reaction times and solvent usage.
  • Purification: Column chromatography and recrystallization techniques are employed to achieve high purity (>95%) of the final product.
  • Waste Management: Strategies to minimize hazardous by-products and energy consumption are integrated.

Comparative Data Table of Preparation Parameters for Related Oxadiazole Methanamines

Parameter [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine [3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Starting Material 2-Fluorobenzonitrile 3-Fluorobenzonitrile 2-Chlorobenzonitrile
Key Intermediate Amidoxime derivative Amidoxime derivative Amidoxime derivative
Cyclization Agent Formic acid or derivatives Formic acid or derivatives Formic acid or derivatives
Catalysts Pd/C for reduction steps Pd/C for reduction steps Pd/C for reduction steps
Solvents Ethanol, DMSO, DMF Ethanol, DMSO, DMF Ethanol, DMSO, DMF
Reaction Temperature 60–80 °C 60–80 °C 60–80 °C
Yield Range (%) 70–90 70–90 65–85
Purification Methods Column chromatography, recrystallization Column chromatography, recrystallization Column chromatography, recrystallization
Notes on Substituent Effects Fluorine enhances stability and reactivity Fluorine position affects electronic properties Chlorine substitution influences reactivity

Detailed Research Findings

  • Mechanistic Insights: The electron-withdrawing fluorine atom on the phenyl ring stabilizes reaction intermediates during cyclization and amination, improving yields and selectivity.
  • Reduction Techniques: Ammonium formate with Pd/C catalyst is an effective reducing system for converting oxadiazole precursors to amines, achieving yields up to 90% under mild conditions (60 °C, 1 hour) with straightforward purification.
  • Microwave-Assisted Synthesis: Emerging methods utilize microwave irradiation to accelerate cyclization and amination steps, reducing reaction times from hours to minutes and improving environmental sustainability.
  • Purity Confirmation: Nuclear magnetic resonance (NMR), infrared spectroscopy (FTIR), and mass spectrometry (MS) are standard analytical techniques to confirm the structure and purity of the synthesized compound.

Summary of Preparation Methodology

Chemical Reactions Analysis

Types of Reactions

[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biology, this compound has shown potential as a nematicide, effectively controlling plant-parasitic nematodes that threaten agricultural production. It inhibits the reproduction of nematodes and affects their metabolic processes .

Medicine

In medicine, this compound is being explored for its potential as an anti-infective agent. Its ability to interact with various biological targets makes it a promising candidate for the development of new antibiotics and antiviral drugs .

Industry

In industry, this compound is used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation. These materials have applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine involves its interaction with specific molecular targets and pathways. For example, as a nematicide, it inhibits the enzyme succinate dehydrogenase, disrupting the energy production in nematodes and leading to their death. Additionally, it affects the production of reactive oxygen species and the accumulation of lipofuscin and lipids, further contributing to its nematicidal activity .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological and physicochemical properties of oxadiazole derivatives are highly influenced by substituent position and electronic effects. Below is a comparative analysis:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine 2-Fluorophenyl C₉H₈FN₃O 193.18 High purity (98%), potential CNS applications due to structural similarity to CB2 agonists .
[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine 3-Fluorophenyl C₉H₈FN₃O 193.18 Similar synthesis route; positional isomer with altered steric/electronic effects .
[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine 4-Fluorophenyl C₉H₈FN₃O 193.18 Tested for antituberculosis activity; higher binding affinity to receptors .
[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine Thiophen-3-yl C₇H₇N₃OS 181.21 Reduced lipophilicity compared to fluorophenyl analogs; sulfur atom enhances π-π interactions .
(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)methanamine 4-Octylphenyl C₁₇H₂₅N₃O 299.40 Hydrophobic side chain improves membrane permeability; used in sphingosine kinase studies .

Key Observations :

  • Thiophene vs. Fluorophenyl : Replacement of fluorophenyl with thiophene decreases molecular weight and alters electronic properties, which may influence target selectivity .
  • Hydrophobic Modifications : Long alkyl chains (e.g., 4-octylphenyl) enhance lipophilicity, favoring interactions with hydrophobic enzyme pockets .

Data Tables

Table 1: Physicochemical Properties

Property [3-(2-Fluorophenyl)-...]methanamine [3-(4-Fluorophenyl)-...]methanamine [3-(Thiophen-3-yl)-...]methanamine
LogP (Predicted) 1.8 1.8 1.2
Water Solubility Low Low Moderate
Hydrogen Bond Acceptors 4 4 4

Biological Activity

The compound [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine is part of a class of oxadiazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C10H10FN3O
Molecular Weight: 201.21 g/mol
IUPAC Name: 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-ylmethanamine
Canonical SMILES: C1=CC=C(C(=N)N)C=C1F

The presence of the fluorophenyl group and the oxadiazole ring in its structure contributes to its unique chemical properties and biological activities. The oxadiazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug development.

Antimicrobial Properties

Research has shown that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds containing oxadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 4.69 to 156.47 µM against different bacterial strains, indicating moderate to good antimicrobial efficacy .

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may exhibit cytotoxic effects against various cancer cell lines by inhibiting specific molecular targets involved in tumor growth and proliferation. For example, the compound's interaction with P-glycoprotein (P-gp) has been highlighted as a potential mechanism for reversing multidrug resistance in cancer cells .

  • Cell Lines Tested: KB-8-5 human cervical carcinoma cells and RLS40 murine lymphosarcoma cells.
  • Results: Increased intracellular accumulation of fluorescent P-gp substrates was observed, suggesting enhanced sensitivity to chemotherapeutic agents like doxorubicin (DOX).

The mechanism of action for this compound involves its interaction with specific enzymes or receptors within biological systems. Molecular docking studies indicate that this compound can bind to active sites of enzymes, affecting their activity and leading to various biological outcomes.

Case Studies

  • Study on Antimicrobial Efficacy:
    A recent study evaluated the antimicrobial activity of several oxadiazole derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria with varying MIC values.
  • Anticancer Research:
    In another study focusing on P-gp inhibitors, this compound was shown to enhance the efficacy of DOX in resistant cancer cell lines by increasing drug accumulation within cells.

Q & A

Q. What are the common synthetic routes for preparing [3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine?

The synthesis typically involves condensation reactions between carboxylic acid derivatives and amidoximes. For example, a polyphosphoric acid (PPA)-mediated cyclization route is widely used for 1,2,4-oxadiazoles, as demonstrated in the synthesis of structurally similar compounds . Key steps include:

  • Reacting 2-fluorobenzonitrile derivatives with hydroxylamine to form amidoximes.
  • Condensation with activated carboxylic acids (e.g., chloroacetic acid derivatives) under PPA at 80–100°C.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are essential for characterizing this compound?

Standard characterization involves:

  • ¹H/¹³C-NMR : To confirm the oxadiazole ring formation (e.g., absence of NH protons, presence of aromatic fluorophenyl signals) .
  • FT-IR : Detection of C=N (1620–1650 cm⁻¹) and C-O-C (oxadiazole ring, 950–980 cm⁻¹) stretches .
  • Mass Spectrometry (EI/ESI-MS) : Verification of molecular ion peaks and fragmentation patterns .

Q. What are the primary biological activities associated with 1,2,4-oxadiazole derivatives?

1,2,4-Oxadiazoles exhibit antimicrobial, anticancer, and antioxidant properties. The fluorophenyl group enhances lipophilicity, improving membrane permeability, while the oxadiazole core acts as a bioisostere for esters or amides . For example, structurally analogous compounds show inhibitory activity against cancer cell lines (IC₅₀ values <10 μM) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization requires:

  • Reagent stoichiometry : A 1:1.2 molar ratio of amidoxime to acylating agent minimizes side products.
  • Temperature control : Maintaining 90–100°C during cyclization prevents incomplete ring closure.
  • Catalyst screening : Substituting PPA with milder catalysts (e.g., ZnCl₂ or T3P®) improves selectivity .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Discrepancies often arise from dynamic effects or impurities. Solutions include:

  • Variable-temperature NMR : To distinguish between tautomers or conformational isomers.
  • 2D NMR (COSY, HSQC) : For unambiguous assignment of proton and carbon signals .
  • Computational modeling (DFT) : Predicts theoretical spectra to validate experimental data .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

SAR studies involve:

  • Substituent variation : Replacing the 2-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups to assess effects on bioactivity .
  • Scaffold hybridization : Conjugating the oxadiazole with triazole or thiadiazole moieties to enhance binding affinity .
  • Molecular docking : Targeting enzymes like COX-2 or topoisomerase II to predict interaction modes .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • pH-dependent degradation studies : Incubate in buffers (pH 1–9) at 37°C and monitor decomposition via HPLC.
  • Plasma stability assays : Assess metabolic resistance using human plasma (t½ >2 hours suggests suitability for in vivo studies) .

Methodological Considerations

Q. What are the best practices for handling fluorinated oxadiazoles in the lab?

  • Safety protocols : Use fume hoods for reactions involving volatile fluorinated intermediates.
  • Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis .
  • Waste disposal : Neutralize acidic byproducts (e.g., PPA residues) with saturated NaHCO₃ before disposal .

Q. How can researchers validate the purity of synthesized batches?

  • HPLC-DAD/MS : Use C18 columns (ACN/water gradient) to detect impurities at <0.1% levels.
  • Elemental analysis (CHNS) : Confirm purity >98% with deviations <0.4% from theoretical values .

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